7-Fluoroimidazo[1,2-a]pyridine
説明
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Advanced Chemical Research
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered considerable attention in chemical and pharmaceutical research. It is often referred to as a "privileged scaffold" because its derivatives have shown a remarkable breadth of biological activities. nih.govresearchgate.netresearchgate.net This has made it a foundational structure in the development of numerous therapeutic agents. nih.gov The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications at various positions, enabling chemists to fine-tune its properties and biological effects. researchgate.net
The significance of this scaffold is underscored by its presence in several commercially available drugs, such as Zolpidem, Alpidem, Zolimidine, and Olprinone. nih.govnih.govresearchgate.net The wide range of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, highlighting its importance in medicinal chemistry. nih.gov Researchers have discovered that compounds based on this scaffold exhibit properties including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities. researchgate.netresearchgate.net This broad spectrum of activity has prompted continuous research into new synthetic methods to create diverse libraries of these compounds for biological screening. nih.govresearchgate.net
Table 1: Investigated Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
| Biological Activity | Reference(s) |
|---|---|
| Anticancer / Antitumor | nih.govresearchgate.netnih.govresearchgate.net |
| Antimicrobial / Antibacterial | nih.govresearchgate.netresearchgate.net |
| Antiviral | nih.govresearchgate.netresearchgate.net |
| Anticonvulsant | nih.govnih.govresearchgate.net |
| Anti-inflammatory | nih.govresearchgate.net |
| Antidiabetic | nih.govresearchgate.net |
| Antiprotozoal / Antileishmanial | nih.govresearchgate.netnih.gov |
| Antituberculosis | nih.govresearchgate.net |
| Proton Pump Inhibition | nih.govresearchgate.net |
| Anxiolytic | researchgate.net |
Research Rationale for Fluorinated Imidazo[1,2-a]pyridines
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The introduction of fluorine to the imidazo[1,2-a]pyridine scaffold is driven by the unique properties that this halogen imparts. chemicalbook.com The high electronegativity and small size of the fluorine atom can significantly alter a molecule's physicochemical properties, such as its solubility, lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.comnih.gov
Research has shown that fluorination of the imidazo[1,2-a]pyridine core can lead to derivatives with improved metabolic stability and a lack of hepatotoxicity. nih.gov For instance, a series of fluorinated imidazo[1,2-a]pyridine derivatives were synthesized and evaluated as potential antipsychotic agents, showing promising results. nih.gov The carbon-fluorine bond can also act as a bioisostere for other chemical groups. researchgate.net For example, a C-F bond has been used to replace a ring nitrogen atom, which can subtly alter the electronic properties and receptor binding interactions of the molecule. researchgate.net Developing new synthetic methods to create fluorinated imidazo[1,2-a]pyridines is considered a crucial step in discovering novel compounds with potentially enhanced therapeutic properties. rsc.org
Overview of Current Research Trajectories for 7-Fluoroimidazo[1,2-a]pyridine
This compound is a specific, stable chemical compound within the imidazopyridine family, distinguished by a fluorine atom at the 7th position of its core ring structure. chemicalbook.com This particular substitution pattern has made it a valuable intermediate in organic synthesis for creating more complex molecules for the pharmaceutical and fine chemical industries. chemicalbook.com
Current research is actively exploring its utility as a building block for targeted therapies. One major research trajectory involves its use in synthesizing inhibitors of specific enzymes implicated in disease. chemicalbook.com For example, this compound is a key component in the development of compounds that inhibit Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3). chemicalbook.com These enzymes are associated with pathological pathways in diseases such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). chemicalbook.com
Another significant area of investigation is its application in synthesizing compounds that antagonize Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy and the treatment of autoimmune diseases. chemicalbook.com Furthermore, it serves as a precursor for dihydroindene amine compounds, which are being studied for their potential in treating disorders related to abnormal cell proliferation and protein kinase activity. chemicalbook.com The development of efficient and environmentally friendly synthesis methods, such as a one-step, high-yield synthesis using a copper complex catalyst, is also a key focus of current research, aiming to make this important intermediate more accessible for further investigation. chemicalbook.com
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Reference(s) |
|---|---|---|
| CAS Number | 1260903-17-0 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₇H₅FN₂ | chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 136.13 g/mol | chemicalbook.com |
| Physical Form | Solid or liquid | sigmaaldrich.com |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | chemicalbook.com |
| IUPAC Name | This compound | sigmaaldrich.com |
特性
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXNVNBHVEIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-17-0 | |
| Record name | 7-Fluoroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Fluoroimidazo 1,2 a Pyridine and Its Derivatives
Established Synthetic Pathways for 7-Fluoroimidazo[1,2-a]pyridine
The synthesis of the this compound core can be achieved through several strategic approaches, ranging from traditional multi-step sequences to more modern, one-pot catalytic methods.
A conventional and reliable method for constructing the this compound system involves a multi-step sequence starting from commercially available or readily accessible precursors. A common starting material is 2-amino-4-fluoropyridine (B1287999). This pathway typically involves an initial condensation reaction followed by cyclization.
The process often begins with the reaction of 2-amino-4-fluoropyridine with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or a bromo-substituted ketone. This initial step forms an intermediate N-(pyridin-2-yl)acetamide, which is then subjected to cyclization under heating, often with a dehydrating agent, to yield the final bicyclic imidazo[1,2-a]pyridine (B132010) ring system. The conditions for this cyclization can vary, but often involve heating in a high-boiling solvent like ethanol (B145695) or N,N-dimethylformamide (DMF).
Table 1: Example of a Multi-Step Synthesis Route
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-4-fluoropyridine, Chloroacetaldehyde | NaHCO₃, Ethanol, Reflux | 2-( (4-Fluoropyridin-2-yl)imino)acetaldehyde |
More contemporary approaches aim to improve efficiency by combining multiple transformations into a single step. Copper-catalyzed one-pot syntheses have emerged as a powerful tool for constructing imidazo[1,2-a]pyridines from simple starting materials. This method typically involves the reaction of a 2-aminopyridine (B139424) with a terminal alkyne and an oxidant, facilitated by a copper catalyst.
The core of this one-pot synthesis is a [3+2] oxidative cyclization mechanism. The reaction is believed to proceed through several key steps:
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate.
Coordination: The 2-aminopyridine coordinates to the copper center.
Nucleophilic Attack: The exocyclic nitrogen of the aminopyridine attacks the activated alkyne.
Cyclization: The endocyclic pyridine (B92270) nitrogen then performs a nucleophilic attack on the resulting intermediate to form the five-membered imidazole (B134444) ring.
Oxidation/Aromatization: The final step involves an oxidative process, often facilitated by an external oxidant, which leads to the aromatization of the newly formed ring system and regeneration of the active catalyst.
The success of this one-step synthesis is highly dependent on the specific catalytic system employed. Various copper salts and complexes have been shown to be effective.
Catalysts: Common catalysts include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) triflate (CuOTf). The choice of catalyst can influence reaction times and yields.
Ligands: In some cases, ligands such as 1,10-phenanthroline (B135089) can be added to stabilize the copper catalyst and improve its efficacy.
Oxidants: An external oxidant is crucial for the final aromatization step. Molecular oxygen (O₂) is often used as a green and inexpensive oxidant, though others like di-tert-butyl peroxide have also been employed.
Solvents: High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are typically used to facilitate the reaction at elevated temperatures.
The scope of this reaction is broad, allowing for the use of various substituted 2-aminopyridines and a wide range of terminal alkynes, enabling the synthesis of diverse derivatives of the this compound core.
The most classic and widely utilized method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with a suitable two-carbon synthon. This general strategy, often referred to as the Tschitschibabin (or Chichibabin) reaction, is versatile and robust.
A primary example of this condensation strategy is the reaction between a 2-aminopyridine and an α-haloketone or α-haloaldehyde. In the context of synthesizing the target compound, 2-amino-4-fluoropyridine is reacted with an appropriate α-halocarbonyl compound.
The reaction proceeds in two conceptual stages:
N-Alkylation: The exocyclic amino group of 2-amino-4-fluoropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide. This forms a pyridinium (B92312) salt intermediate.
Intramolecular Cyclization and Dehydration: Under the reaction conditions (typically heating in a solvent like ethanol or acetone), the intermediate undergoes an intramolecular condensation. The pyridine ring nitrogen attacks the carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
The reaction is often carried out by simply refluxing the reactants in a suitable solvent, sometimes with the addition of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.
Table 2: Examples of α-Halocarbonyl Reagents for Imidazo[1,2-a]pyridine Synthesis
| α-Halocarbonyl Reagent | Resulting Substituent at C2/C3 |
|---|---|
| Chloroacetaldehyde | Unsubstituted at C2 and C3 |
| Bromoacetone | Methyl at C2 |
| 2-Bromo-1-phenylethanone | Phenyl at C2 |
This method's reliability and the commercial availability of a wide variety of α-haloketones make it a cornerstone in the synthesis of substituted 7-fluoroimidazo[1,2-a]pyridines.
Condensation Reactions with 2-Aminopyridines
Derivatization Strategies for this compound Core
Once the this compound core is synthesized, it can be further modified to introduce a wide range of functional groups, leading to the creation of diverse chemical libraries for various applications.
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. dntb.gov.ua For the imidazo[1,2-a]pyridine scaffold, C-H functionalization can occur at various positions on both the imidazole and pyridine rings. rsc.orgnih.gov The presence of the nitrogen atom in 2-arylimidazo[1,2-a]pyridines can direct metal catalysts to achieve ortho-C-H functionalization of the 2-aryl group. nih.gov
Radical reactions also provide an effective means for the direct functionalization of imidazo[1,2-a]pyridines. mdpi.com These reactions can be initiated through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis. mdpi.com Visible light-induced C-H functionalization has gained significant attention as a green and efficient method for the derivatization of imidazo[1,2-a]pyridines. frontiersin.org For instance, visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides has been reported to proceed in moderate to excellent yields. frontiersin.org
While these methods have been primarily explored for the parent imidazo[1,2-a]pyridine system, they hold great promise for the derivatization of the 7-fluoro analogue. The electronic properties of the fluorine atom at the 7-position may influence the regioselectivity of these C-H functionalization and radical reactions.
The introduction of various substituents at specific positions of the imidazo[1,2-a]pyridine ring is crucial for tuning its biological and physical properties. For instance, the C6 position has been identified as a privileged site for modification in a series of phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine, where the nature of the substituent at this position was found to be critical for their biological activity. nih.gov
While specific examples for the this compound are limited, the general strategies for introducing substituents on the imidazo[1,2-a]pyridine core can be inferred. For example, the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids has been accomplished, highlighting the feasibility of introducing functional groups on the pyridine ring. nih.gov It is conceivable that similar strategies could be employed to introduce substituents at various positions of the this compound core, allowing for a systematic exploration of structure-activity relationships.
The imidazo[1,2-a]pyridine scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. mdpi.com These fused derivatives often exhibit interesting biological properties.
A one-pot, three-component reaction utilizing 2-aminopyridines, isatins, and isocyanides has been developed for the synthesis of tetracyclic fused imidazo[1,2-a]pyridines. mdpi.com This reaction proceeds through a Groebke–Blackburn–Bienaymé reaction followed by a retro-aza-ene reaction and subsequent intramolecular nucleophilic attack. mdpi.com The use of a 4-fluoro-2-aminopyridine in this reaction would be expected to yield the corresponding 7-fluoro-substituted tetracyclic system.
As mentioned earlier, intramolecular nucleophilic aromatic substitution of a fluorine atom on the imidazo[1,2-a]pyridine ring can also lead to the formation of tetracyclic systems. youtube.com This strategy could potentially be applied to a suitably substituted this compound precursor to generate novel fused heterocyclic compounds.
Reactivity and Transformation Pathways of 7 Fluoroimidazo 1,2 a Pyridine
Influence of the Fluoro-Substituent on Reactivity
The presence of a fluorine atom at the C7 position of the pyridine (B92270) ring significantly influences the electronic distribution and reactivity of the entire imidazo[1,2-a]pyridine (B132010) system. Fluorine is the most electronegative element, and it primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyridine ring.
This electron-withdrawing nature can impact the reactivity of the scaffold in several ways:
Acidity of C-H Bonds: The inductive withdrawal of electrons can increase the acidity of the C-H protons on the ring, facilitating metalation or deprotonation reactions, which are key steps in many functionalization pathways.
Physicochemical Properties: The fluorine substituent is known to alter key physicochemical properties such as lipophilicity and metabolic stability, which are critical for pharmaceutical applications fao.org.
While the compound is relatively stable under standard conditions, its reactivity can be effectively modulated, making it a valuable intermediate in the synthesis of more complex molecules fao.org.
Regioselective Functionalization of the Imidazo[1,2-a]pyridine Core
The functionalization of the 7-Fluoroimidazo[1,2-a]pyridine core often proceeds with high regioselectivity, primarily directed towards the C3 position of the imidazole (B134444) ring. This position is the most nucleophilic and susceptible to electrophilic attack.
Iodination is a key transformation for imidazo[1,2-a]pyridines, as the resulting 3-iodo derivatives are versatile intermediates for further modifications via cross-coupling reactions. Research has demonstrated a metal-free, ultrasound-assisted method for the highly regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. This method has been successfully applied to fluorinated substrates.
In a specific example, 7-Fluoro-2-phenylimidazo[1,2-a]pyridine was subjected to iodination using molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, yielding the corresponding 3-iodo product with good efficiency nih.gov.
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 7-Fluoro-2-phenylimidazo[1,2-a]pyridine | I₂, TBHP, Ethanol (B145695) (EtOH) | 7-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine | 78% |
While mono-cyanation at the C3 position is a known transformation, more complex functionalizations such as bis-cyanation have also been developed. An efficient rhodium-catalyzed method allows for the direct bis-cyanation of 2-arylimidazo[1,2-a]pyridines via a double C-H activation process nih.gov. This reaction utilizes the nitrogen atom of the pyridine ring as a directing group to functionalize the ortho positions of the 2-aryl substituent.
The reaction employs N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanating agent and demonstrates high selectivity for the introduction of two cyano groups onto the phenyl ring attached at the C2 position of the imidazo[1,2-a]pyridine core nih.gov.
| Starting Material | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | [Cp*RhCl₂]₂, AgSbF₆, NCTS, DCE | 2-(2,6-Dicyanophenyl)imidazo[1,2-a]pyridine | 89% |
This methodology showcases broad functional group tolerance and is a powerful tool for creating highly functionalized imidazo[1,2-a]pyridine derivatives nih.gov.
Reaction Mechanisms in Derivatization (e.g., Cyclization, Condensation)
The derivatization of the this compound core proceeds through various reaction mechanisms, often involving the nucleophilic C3 position.
Electrophilic Substitution Mechanism (Iodination): The regioselective iodination at the C3 position is believed to follow a standard electrophilic aromatic substitution mechanism. The oxidant, tert-butyl hydroperoxide, likely activates the molecular iodine to generate a more potent electrophilic iodine species. The electron-rich C3 carbon of the imidazo[1,2-a]pyridine ring then attacks this electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C3 position re-establishes the aromaticity of the system and yields the final 3-iodo product.
Condensation Mechanism (Aza-Friedel–Crafts Reaction): The C3-alkylation of imidazo[1,2-a]pyridines can be achieved through a three-component aza-Friedel–Crafts reaction, which is a type of condensation reaction organic-chemistry.org. A proposed mechanism for this transformation involves the following key steps:
Iminium Ion Formation: The aldehyde and the amine react, often under Lewis acid catalysis, to form a reactive iminium ion intermediate.
Nucleophilic Attack: The nucleophilic C3 position of the imidazo[1,2-a]pyridine attacks the electrophilic carbon of the iminium ion. This step forms a new carbon-carbon bond and a cationic intermediate.
Deprotonation: A base present in the reaction mixture removes the proton from the C3 position, neutralizing the charge and restoring the aromaticity of the imidazole ring to yield the C3-alkylated product organic-chemistry.org.
These mechanisms highlight the predictable reactivity of the imidazo[1,2-a]pyridine core, which allows for its controlled derivatization into a wide array of complex structures for various applications.
Advanced Medicinal Chemistry and Biological Activity of 7 Fluoroimidazo 1,2 a Pyridine Analogs
Role of 7-Fluoroimidazo[1,2-a]pyridine in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comchemicalbook.com The presence of a fluorine atom at the 7th position, combined with the imidazo[1,2-a]pyridine (B132010) ring system, influences the molecule's solubility, reactivity, and potential for biological activity. chemicalbook.com This makes it an attractive starting point for the development of novel therapeutics.
The synthesis of this key intermediate can be achieved through several methods. One notable process involves a one-step synthesis from 2-amino-4-fluoropyridine (B1287999) and acetylene, catalyzed by a copper complex in the presence of a peroxide, yielding this compound in high yields. chemicalbook.com Another synthetic route starts from 7-chloroimidazolo[1,2-a]pyridine. chemicalbook.com This scaffold is particularly significant in the creation of compounds designed to inhibit enzymes such as Interleukin-1 Receptor Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3), which are implicated in various diseases, including cancer. chemicalbook.com
Enzyme Inhibition Profiles
Analogs of this compound have been extensively investigated as inhibitors of several key enzymes involved in disease pathology.
The imidazo[1,2-a]pyridine scaffold is a recognized backbone for the development of IRAK inhibitors. researchgate.net Specifically, derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of IRAK-4, a key kinase in the signaling pathways of interleukin-1 receptors and Toll-like receptors. researchgate.net These pathways are crucial in the inflammatory process, making IRAK-4 an attractive target for the treatment of inflammatory diseases. One such inhibitor, identified as IRAK inhibitor 1, demonstrated low-nanomolar potency against IRAK-4 with an IC50 value of 35 nM. researchgate.net
Table 1: IRAK Inhibition by Imidazo[1,2-a]pyridine Analogs
| Compound | Target | IC50 (nM) |
|---|
This table presents the inhibitory activity of an imidazo[1,2-a]pyridine analog against IRAK-4.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). google.comjustia.com The imidazo[1,2-a]pyridine core has been successfully utilized to develop potent FLT3 inhibitors. For instance, the compound 3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (Ling-5e) was identified as a notable FLT3 inhibitor. google.com Further optimization led to the development of 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine (compound 24), which exhibited balanced and potent inhibition against both wild-type FLT3 and its drug-resistant secondary mutants. google.com Another series of imidazo[1,2-a]pyridine-thiophene derivatives has also been identified as type-I inhibitors of FLT3. justia.com
Table 2: FLT3 Inhibition by Imidazo[1,2-a]pyridine Analogs
| Compound | Target | Cell Line | IC50 (nM) |
|---|---|---|---|
| Compound 24 | FLT3-ITD | MOLM14 | Data not specified |
| Compound 24 | FLT3-ITD/D835Y | MOLM14-D835Y | Data not specified |
| Compound 24 | FLT3-ITD/F691L | MOLM14-F691L | Data not specified |
| Ling-5e | FLT3-ITD | MOLM14 | Data not specified |
This table summarizes the inhibitory activity of various imidazo[1,2-a]pyridine analogs against different forms of FLT3.
The imidazo[1,2-a]pyridine scaffold has demonstrated broad utility as a platform for developing inhibitors of various protein kinases. Beyond specific targets like IRAK and FLT3, these compounds have been evaluated against a range of other kinases, including PI3K, RET, and CDK. researchgate.net For example, a series of imidazo[1,2-a]pyridine derivatives were synthesized and found to be effective against tumor therapy by targeting PI3Kα. researchgate.net Another study identified imidazo[1,2-a]pyridine derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). bindingdb.org
The c-Met proto-oncogene, a receptor tyrosine kinase, is a validated target in cancer therapy. A series of c-Met inhibitors featuring a 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffold were developed. The most potent of these, Compound 31, inhibited c-Met kinase activity with an IC50 value of 12.8 nmol/L. google.com In a separate study, a highly selective and potent c-Met inhibitor, compound 22e, was identified from a series of imidazo[1,2-a]pyridine derivatives, exhibiting an IC50 of 3.9 nM against c-Met kinase.
Table 3: c-Met Kinase Inhibition by Imidazo[1,2-a]pyridine Analogs
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 31 | c-Met | 12.8 |
This table displays the potent inhibitory activities of specific imidazo[1,2-a]pyridine analogs against c-Met kinase.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell activation and is considered a promising target for cancer immunotherapy. The this compound scaffold has been utilized in the synthesis of pyridine (B92270) compounds designed to antagonize HPK1. chemicalbook.com A patent application describes the use of this compound in the preparation of substituted pyrrolopyridinones as HPK1 antagonists. chemicalbook.com These compounds are being investigated for their potential in treating autoimmune diseases and for their role in anti-tumor immunity. chemicalbook.com
Urease Inhibition
Derivatives of the closely related 6-fluoroimidazo[1,2-a]pyridine scaffold have been investigated for their potential as urease inhibitors. A series of oxazole-based imidazopyridine compounds were designed and synthesized, demonstrating a range of inhibitory activity against the urease enzyme. researchgate.net
Several of these analogs exhibited more potent inhibition than the standard drug, thiourea. Specifically, compounds with substitutions that could form strong hydrogen bonds, such as hydroxyl (-OH) groups, or those with strong electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2), showed superior inhibitory capabilities. researchgate.net Molecular docking studies supported these findings, revealing significant protein-ligand interactions, including pi-pi stacking and hydrogen bonding. researchgate.net
The following table summarizes the in vitro urease inhibition data for the most potent 6-fluoroimidazo[1,2-a]pyridine-oxazole analogs compared to the standard inhibitor. researchgate.net
| Compound | IC₅₀ (μM) |
| Analog 4i | 5.68 ± 1.66 |
| Analog 4o | 7.11 ± 1.24 |
| Analog 4g | 9.41 ± 1.19 |
| Analog 4h | 10.45 ± 2.57 |
| Thiourea (Standard) | 21.37 ± 1.76 |
Therapeutic Applications in Disease Models
The versatile structure of the this compound core has been exploited in the development of therapeutic agents for a variety of diseases, most notably cancer. chemicalbook.commdpi.com
Antineoplastic and Anticancer Potentials
The imidazo[1,2-a]pyridine scaffold is a foundational element in the synthesis of compounds with significant antineoplastic and anticancer properties. chemicalbook.commdpi.com These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression. chemicalbook.comresearchgate.net
The this compound structure is pivotal in the development of compounds designed to inhibit enzymes such as IRAK (Interleukin-1 Receptor-Associated Kinase) and FLT3 (FMS-like Tyrosine Kinase 3). chemicalbook.com These enzymes are implicated in the pathological pathways of hematopoietic cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). chemicalbook.commiami.edu
Activating mutations in FLT3 are common in AML, making it a key therapeutic target. nih.gov Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FLT3 and its mutants. nih.gov Studies on the FLT3-ITD driven AML cell line, MOLM14, demonstrated that these compounds could inhibit cellular proliferation with GI₅₀ values ranging from 0.16 to 9.28 μM. nih.gov Furthermore, other imidazo[1,2-a]pyridine derivatives have shown the ability to overcome resistance to existing treatments, such as the second-generation FLT3 inhibitor gilteritinib. nih.gov
A primary mechanism through which imidazo[1,2-a]pyridine analogs exhibit their anticancer effects is by inhibiting abnormal cell proliferation. researchgate.netwaocp.org These compounds have been shown to interfere with multiple molecular pathways crucial for cell division and growth, such as the PI3K/Akt/mTOR pathway. researchgate.netnih.gov
For instance, certain novel imidazo[1,2-a]pyridine compounds were found to inhibit the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cell lines, with half-maximal inhibitory concentrations (IC₅₀) ranging from 9.7 to 44.6 µM. nih.gov This inhibition is often accompanied by the induction of cell cycle arrest and apoptosis. waocp.orgnih.gov In breast cancer cells, specific analogs caused cell cycle arrest by increasing the levels of key regulatory proteins like p53 and p21. waocp.org The discovery of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold, targeting mutations like KRAS G12C, further highlights their potential in controlling cell proliferation in intractable cancers. rsc.org
A sophisticated strategy employed by tumors to avoid destruction by the host's immune system is the upregulation of metabolic pathways that suppress immune cell function. nih.gov One such critical pathway involves the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which depletes the essential amino acid tryptophan, thereby inhibiting T-cell function and promoting immune tolerance towards the tumor. nih.govdrugtargetreview.com
Imidazopyridine-containing compounds have been discovered as highly potent inhibitors of IDO1. nih.gov By blocking this enzyme, these molecules can decrease the production of immunosuppressive metabolites in the tumor microenvironment, aiming to restore the immune system's ability to recognize and attack cancer cells. nih.gov This mechanism makes IDO1 inhibitors containing the this compound scaffold a promising strategy for cancer immunotherapy. nih.govdrugtargetreview.com
Numerous studies have demonstrated the efficacy of this compound analogs against various breast cancer cell lines. nih.govwaocp.org These compounds have shown potent cytotoxic and anti-proliferative effects. waocp.orgwaocp.org
In one study, three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. IP-5 and IP-6, in particular, displayed strong cytotoxic impacts. waocp.org Another investigation involving a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, showed dose-dependent cytotoxic effects in the MDA-MB-231 breast cancer cell line. nih.gov The combination of MIA with curcumin (B1669340) enhanced this cytotoxicity. nih.gov Similarly, a series of newly synthesized imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives showed potent inhibitory activity against the MCF-7 breast cancer cell line, with one compound (9d) proving more potent than the standard drug cisplatin. bohrium.com
The table below presents the cytotoxic activity of various imidazo[1,2-a]pyridine analogs on different breast cancer cell lines.
| Compound/Analog | Cell Line | IC₅₀ (μM) |
| IP-5 | HCC1937 | 45 |
| IP-6 | HCC1937 | 47.7 |
| IP-7 | HCC1937 | 79.6 |
| Compound 9d | MCF-7 | 2.35 |
| Cisplatin (Standard) | MCF-7 | >10 |
Immunomodulatory Activities
The this compound scaffold is a component of derivatives that exhibit significant immunomodulatory and anti-inflammatory properties. Compounds based on the imidazo[1,2-a]pyridine core have demonstrated the ability to modulate key signaling pathways involved in inflammation. nih.gov For instance, certain analogs have been shown to influence the STAT3/NF-κB/iNOS/COX-2 signaling pathway. Inflammation is associated with the progression of various diseases, and the nuclear factor-κB (NF-κB) is a critical mediator in this process, controlling the expression of genes related to immunity and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide (iNOS). nih.gov
Research has demonstrated that novel synthetic imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers. nih.gov Furthermore, studies have investigated the effects of these derivatives on NF-κB activity. One study revealed that a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, could reduce the DNA-binding activity of NF-κB in breast and ovarian cancer cells. This inhibitory effect was enhanced when co-administered with curcumin, a natural compound known for its anti-inflammatory properties. nih.gov The versatility and therapeutic potential of imidazopyridines, including the 7-fluoro analog, make them valuable in developing new pharmaceutical interventions for a range of diseases. chemicalbook.com
Autoimmune Disease Treatment
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to the treatment of autoimmune diseases. Specific compounds featuring this chemical structure have been developed and investigated for this purpose. A patent for imidazo[1,2-a]pyridine compounds describes their potential use in treating autoimmune disorders, highlighting the ongoing research and development in this area. google.com The mechanism often involves the inhibition of enzymes like IRAK and FLT3, which are integral to pathological pathways associated with such diseases. chemicalbook.com
Anti-ulcer Activity
Substituted imidazo[1,2-a]pyridines represent a significant class of anti-ulcer agents. nih.govnih.gov These compounds have been shown to possess both gastric antisecretory and cytoprotective properties. nih.gov Their mechanism of action is distinct from histamine H2 receptor antagonists and prostaglandin analogues. nih.gov Research suggests that the anti-ulcer activity of these compounds may stem from their ability to inhibit the H+/K+-ATPase enzyme, also known as the gastric proton pump. nih.govnih.gov
Structure-activity relationship studies have been crucial in identifying potent derivatives. One such compound, 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080), was selected for further clinical evaluation based on these studies. nih.gov The development of these agents underscores the therapeutic importance of the imidazo[1,2-a]pyridine scaffold in addressing gastrointestinal disorders. nih.gov
Anti-infectious Agents (e.g., Antiviral, Antibacterial, Antimycobacterial)
The imidazo[1,2-a]pyridine nucleus is a "drug preconception" scaffold due to its wide range of pharmacological applications, including significant anti-infectious properties. nih.govnih.gov Derivatives of this scaffold have shown potent activity against viral, bacterial, and mycobacterial pathogens. nih.gov
Antiviral Activity
Original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated notable antiviral activity. nih.gov Specific compounds from this series were found to be highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. These compounds also exhibited pronounced activity against the varicella-zoster virus (VZV). nih.gov The broader family of pyridine-containing compounds is recognized for its therapeutic properties, including antiviral effects, which are often enhanced when the pyridine nucleus is fused with other heterocycles. mdpi.com
Table 1: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound | Virus | Activity | Reference |
|---|---|---|---|
| 2-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine | Human Cytomegalovirus, Varicella-zoster virus | Highly Active, Therapeutic Index > 150 | nih.gov |
| 6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine | Human Cytomegalovirus, Varicella-zoster virus | Highly Active, Therapeutic Index > 150 | nih.gov |
Antibacterial and Antimycobacterial Activity
Numerous imidazo[1,2-a]pyridine derivatives have been reported to have potent anti-tubercular activity against Mycobacterium tuberculosis (MTB). nih.gov Two derivatives, Q203 and ND09759, are currently in clinical trials as anti-tubercular agents, showing excellent inhibitory effectiveness against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of MTB. nih.gov
Research has led to the synthesis of various series of these compounds. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) are one such class. nih.gov A study on IPAs identified compounds 26g and 26h as having considerable activity (MIC: 0.041–2.64 μM) against both drug-sensitive and resistant MTB strains, along with acceptable safety indices. nih.gov Another study reported IPA and imidazo[1,2-a]pyridine sulfonamide (IPS) derivatives, with compound IPA-6 showing excellent anti-TB activity (MIC 0.05 μg mL−1), being 125 times more potent than the standard drug ethambutol. nih.gov The general antibacterial activity of this class of compounds is also well-documented. mdpi.com
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Lead Compound(s) | MIC Value | Target | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | 26g, 26h | 0.041-2.64 μM | Drug-sensitive/resistant MTB | nih.gov |
| Imidazo[1,2-a]pyridine amides | IPA-6 | 0.05 μg mL⁻¹ | M. tuberculosis H37Rv | nih.gov |
| Imidazo[1,2-a]pyridine sulfonamides | IPS-1 | 0.4 μg mL⁻¹ | M. tuberculosis H37Rv | nih.gov |
Central Nervous System Activities
The imidazo[1,2-a]pyridine scaffold is the basis for several therapeutically utilized drugs with effects on the central nervous system (CNS), including zolpidem and alpidem. nih.govnih.gov This highlights the significance of this chemical structure in developing agents for neurological and psychiatric conditions. nih.gov
GABA and Benzodiazepine Receptor Modulation
Derivatives of imidazo[1,2-a]pyridine have been shown to interact with the GABAA (gamma-aminobutyric acid type A) receptor, a key target for drugs treating anxiety and sleep disorders. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in a ligand that acts as an allosteric modulator of the GABAA receptor. nih.gov
Furthermore, a series of 2-phenyl-imidazo[1,2-a]pyridine compounds were synthesized and evaluated for their affinity to both central and peripheral benzodiazepine receptors (PBRs). The results indicated that certain substituents led to high affinity for PBRs. In electrophysiological studies, some of these compounds markedly enhanced GABA-evoked chloride currents in Xenopus oocytes, demonstrating their modulatory effect on the GABAA receptor complex. researchgate.net Another related series, imidazo[1,2-a]pyrimidines, have been reported as functionally selective agonists for GABAA α2 and α3 subtypes, showing anxiolytic effects with minimal sedation. nih.gov
Mechanisms of Biological Action (Beyond Enzyme Inhibition)
Beyond direct enzyme inhibition, this compound analogs exert their biological effects through various other mechanisms. A primary example is the allosteric modulation of ion channels, specifically the GABAA receptor. nih.gov Certain derivatives enhance GABA-evoked chloride currents, which is a mechanism distinct from competitive antagonism or agonism at the primary neurotransmitter binding site. researchgate.net This modulation of receptor function is a key mechanism for the CNS activities of these compounds.
Another significant mechanism is the interference with signal transduction pathways. nih.gov As noted in the context of immunomodulatory activity, imidazo[1,2-a]pyridine derivatives can modulate the STAT3/NF-κB signaling cascade. This involves altering the DNA-binding activity of transcription factors like NF-κB, which in turn regulates the expression of multiple genes involved in inflammation and cell survival, such as iNOS and COX-2. nih.gov This action on fundamental cellular signaling represents a broader mechanism of action than the inhibition of a single enzyme.
Receptor Ligand Interactions
The this compound scaffold and its analogs have been identified as privileged structures in medicinal chemistry, demonstrating interactions with a variety of biological receptors and enzymes. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the specific interactions that drive the biological effects of these compounds. A significant area of investigation has been their role as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov
Fluorinated imidazo[1,2-a]pyridines, for instance, have been identified as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors. nih.gov The fluorine atom, particularly at the 7- or 8-position, plays a key role in modulating the physicochemical properties of the ligand, which in turn influences receptor binding. nih.govresearchgate.net For example, 8-fluoroimidazo[1,2-a]pyridine was developed as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator, demonstrating the utility of this scaffold in fine-tuning ligand-receptor interactions. nih.govresearchgate.net
Beyond GABA-A receptors, these analogs have shown potent inhibitory activity against various kinases. The this compound core is instrumental in compounds designed to inhibit IRAK and FLT3 enzymes, which are implicated in hematopoietic cancers. chemicalbook.com Furthermore, derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K), particularly the p110α subunit, a key target in cancer therapy. researchgate.netmdpi.com One study identified a 2-methylimidazo[1,2-a]pyridine derivative that exhibited an IC50 of 0.17 μM for p110β and 0.23 μM for p110γ, showcasing selectivity for p110α. researchgate.net Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors, with the most potent compound, 13k , showing an IC50 value of 1.94 nM. mdpi.com
Analogs have also been investigated as antagonists for the Neuropeptide S (NPS) receptor and as inhibitors for Never in mitosis (NIMA) related kinase 2 (Nek2), a kinase overexpressed in various tumors. nih.govdocumentsdelivered.com
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs on Kinase Receptors
| Compound | Target Receptor/Enzyme | IC50 (nM) |
| 13k | PI3Kα | 1.94 |
| 28e | Nek2 | 38 |
Cellular Efficacy Studies
The promising receptor-level interactions of this compound analogs have been translated into significant efficacy in various cellular models, particularly in oncology. mdpi.comrsc.org
A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated as covalent inhibitors of KRAS G12C, a notorious cancer-driving mutation. rsc.org Preliminary biological screening identified compound I-11 as a potent agent against KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org In another study focused on Nek2 inhibition, a series of imidazo[1,2-a]pyridine derivatives were tested against the MGC-803 gastric cancer cell line. documentsdelivered.com Compound 28e emerged as a highly potent inhibitor, demonstrating a proliferation inhibitory IC50 of 38 nM. documentsdelivered.com
The development of PI3Kα inhibitors has also yielded compounds with broad-spectrum anti-proliferative activity. mdpi.com Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, displayed potent submicromolar inhibitory activity against a panel of cancer cell lines. Its IC50 values ranged from 0.09 μM to 0.43 μM across HCC827 (lung), A549 (lung), SH-SY5Y (neuroblastoma), HEL (erythroleukemia), and MCF-7 (breast) cells. mdpi.com Further mechanistic studies revealed that compound 13k induced cell cycle arrest at the G2/M phase and promoted apoptosis in HCC827 cells. mdpi.com
In addition to cancer, imidazo[1,2-a]pyridine analogs have been assessed for other therapeutic applications. A novel derivative, MIA , was shown to exert anti-inflammatory effects in MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell lines by modulating the STAT3/NF-κB signaling pathway. nih.gov Furthermore, a library of imidazo[1,2-a]pyridine-8-carboxamides was screened against Mycobacterium tuberculosis, identifying a novel lead series with selective antimycobacterial activity. nih.gov
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 13k | HCC827 | Lung | 0.09 - 0.43 (range across all tested lines) |
| 13k | A549 | Lung | 0.09 - 0.43 (range across all tested lines) |
| 13k | SH-SY5Y | Neuroblastoma | 0.09 - 0.43 (range across all tested lines) |
| 13k | HEL | Erythroleukemia | 0.09 - 0.43 (range across all tested lines) |
| 13k | MCF-7 | Breast | 0.09 - 0.43 (range across all tested lines) |
| 28e | MGC-803 | Gastric | 0.038 |
Structure Activity Relationships Sar of 7 Fluoroimidazo 1,2 a Pyridine Derivatives
Influence of the 7-Fluoro Moiety on Biological Activity and Selectivity
The substituent at the C-7 position of the imidazo[1,2-a]pyridine (B132010) ring has been shown to be a determinant of biological activity. researchgate.net Specifically, the introduction of electron-withdrawing groups at this position can have a notable impact. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides developed as antituberculosis agents, replacing a methyl group at position 6 with a chloro group at position 7 did not improve activity against Mycobacterium tuberculosis. nih.gov Another study on this class of compounds showed that substituting a 7-methyl with a 7-chloro group could diminish activity. nih.gov
Positional Effects of Substituents on Pharmacological Profiles
The pharmacological profile of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core. Functionalization often occurs at the C2 and C3 positions of the imidazole (B134444) ring, which is a key region for molecular modifications. tandfonline.comnih.govresearchgate.netresearchgate.net
The term "pyrazole ring" in the context of the imidazo[1,2-a]pyridine scaffold is a misnomer; the core structure consists of a five-membered imidazole ring fused to a six-membered pyridine (B92270) ring. nih.gov Substitutions on this imidazole ring, particularly at the C2 and C3 positions, are critical for biological activity.
For example, in a series of inhibitors for human rhinovirus, substitution at the 3-position of the imidazole ring was found to be a requirement for antiviral activity. acs.org In the development of antituberculosis agents, SAR exploration revealed that bulky and lipophilic biaryl ethers attached to the C3-carboxamide moiety led to compounds with potent, nanomolar-range activity. nih.gov In another study, replacing a methyl group at the C2-position with a phenyl group did not improve antitubercular activity, indicating sensitivity to the type of substituent at this position. nih.gov The anticancer activity of imidazo[1,2-a]pyridine derivatives was also found to be influenced by substitutions at both the C2 and C3 positions. nih.govrsc.org
The following table summarizes the effect of substitutions at the C2 and C3 positions on antitubercular activity.
Table 1. Effect of Imidazole Ring Substitutions on Antitubercular Activity
| Compound Series | Substitution Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | C3 | Bulky, lipophilic biaryl ethers | Increased potency to nanomolar range | nih.gov |
| Imidazo[1,2-a]pyridinecarboxamides | C2 | Phenyl (vs. Methyl) | No improvement | nih.gov |
| Imidazo[1,2-a]pyridines | C3 | Various | Required for antirhinovirus activity | acs.org |
The electronic properties of substituents significantly influence the pharmacological activity of imidazo[1,2-a]pyridine derivatives. The presence of electron-withdrawing groups can be crucial for potency against certain targets. In a series of cholinesterase inhibitors, a phenyl side chain substituted with an electron-withdrawing chloro group was important for activity, whereas a similar compound with an electron-donating methoxy (B1213986) group was inactive. nih.gov Conversely, in the synthesis of C3-alkylated imidazo[1,2-a]pyridines, it was found that electron-donating boronic acids provided better yields than those with electron-withdrawing groups, suggesting that electron density on the substituent is important for the reaction's success. nih.gov
Hydrogen-bonding interactions are also critical for the binding of these derivatives to their biological targets. Molecular docking studies of imidazo[1,2-a]pyridine-based AMPK activators revealed hydrogen bonding with key amino acid residues (Asn111 and Lys29) in the active site. nih.gov Similarly, a novel imidazo[1,2-a]pyridine derivative designed as an anti-inflammatory agent was shown through docking studies to form hydrogen bonds within the active site of the NF-κB p50 monomer. nih.gov These interactions are essential for anchoring the ligand in the binding pocket and eliciting a biological response.
The size and steric profile of substituents play a pivotal role in how 7-fluoroimidazo[1,2-a]pyridine derivatives interact with the active sites of their biological targets. The introduction of bulky groups can either enhance or diminish activity, depending on the topology of the binding pocket.
For antituberculosis agents, the addition of bulky and lipophilic biaryl ethers at the C3 position was highly beneficial, leading to a significant increase in potency. nih.gov However, there is a limit to the acceptable size of substituents. A study on cholinesterase inhibitors noted that while a 4-chloro substituent on a phenyl side chain was tolerated, the larger 4-bromo group enfeebled the inhibition, suggesting that the oversized bromine atom hindered optimal binding. nih.gov Furthermore, replacing an aromatic side chain on an amide with bulky cyclic aliphatic groups like cyclohexyl or cycloheptyl resulted in a complete loss of antitubercular activity. nih.gov This indicates that while a certain degree of bulk can be advantageous for filling hydrophobic pockets, excessive steric hindrance can prevent the molecule from fitting correctly into the active site.
Bioisosteric Replacements and Their Implications
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties by substituting one atom or group with another that has similar physicochemical characteristics. This approach has been successfully applied to the imidazo[1,2-a]pyridine scaffold.
The 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been established as a physicochemical mimic and a successful bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govresearchgate.net This bioisosterism is based on the ability of a carbon-fluorine (C-F) bond to mimic the properties of a nitrogen atom found at the equivalent position in the imidazo[1,2-a]pyrimidine ring. researchgate.net
This strategy was effectively demonstrated in the development of allosteric modulators for the GABA-A receptor. nih.gov Researchers explored the bioisosterism between a ring nitrogen and a C-F bond to modulate receptor subtype selectivity. researchgate.net The 8-fluoroimidazo[1,2-a]pyridine ring was shown to act as a successful bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in a GABA-A receptor modulator. nih.gov A comparative analysis of the physicochemical properties, including the electrostatic surface, pKa, and dipole moments, confirmed the validity of this bioisosteric relationship. researchgate.net
The following table compares key physicochemical properties of imidazo[1,2-a]pyrimidine and its bioisosteric mimic, 8-fluoroimidazo[1,2-a]pyridine, in the context of GABA-A receptor modulators.
Table 2. Physicochemical Comparison of Bioisosteric Cores
| Property | Imidazo[1,2-a]pyrimidine Derivative | 8-Fluoroimidazo[1,2-a]pyridine Derivative | Rationale for Mimicry | Reference |
|---|---|---|---|---|
| Electrostatic Surface | Similar | Similar | C-F bond mimics the electronic properties of the aza group. | researchgate.net |
| pKa | Aligned | Aligned | Fluorine's electron-withdrawing effect mimics the effect of the ring nitrogen on basicity. | researchgate.net |
| Dipole Moment | Comparable | Comparable | Reflects similar charge distribution across the molecule. | researchgate.net |
| Biological Target | GABA-A Receptor | GABA-A Receptor | Demonstrates functional interchangeability in an in vitro system. | nih.gov |
Ligand Efficiency and Affinity Considerations
In the realm of drug discovery, the optimization of a compound's binding affinity for its target is a primary objective. However, affinity alone does not guarantee a successful drug candidate. The concept of ligand efficiency (LE) has emerged as a critical metric for assessing the quality of a compound, providing a measure of the binding energy per atom. It is a valuable tool for guiding the selection and optimization of fragments and lead compounds.
Ligand efficiency is mathematically expressed as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the molecule:
LE = -ΔG / N
A higher LE value indicates that a compound achieves a certain level of affinity with a more efficient use of its atoms, which is often associated with more favorable physicochemical properties and a higher likelihood of successful development.
For this compound derivatives, the strategic placement of the fluorine atom at the 7-position can significantly influence both affinity and ligand efficiency. The fluorine atom, being highly electronegative and relatively small, can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity. Furthermore, its introduction can modulate the electronic properties of the entire imidazo[1,2-a]pyridine scaffold, which can have a cascading effect on the binding of other substituents.
The consideration of ligand efficiency is particularly crucial in the early stages of drug discovery, such as hit-to-lead optimization. By focusing on compounds with high ligand efficiency, medicinal chemists can prioritize scaffolds that are more likely to be developed into potent and drug-like candidates without excessive increases in molecular weight and lipophilicity.
A key aspect of optimizing this compound derivatives involves a careful balance between increasing affinity and maintaining or improving ligand efficiency. This often entails systematic modifications of substituents on the core scaffold and analyzing the resulting changes in both potency and molecular size.
To illustrate the practical application of these principles, consider a hypothetical series of this compound derivatives designed as inhibitors for a specific kinase. The following interactive data table presents fictional data for such a series, demonstrating how ligand efficiency metrics are used to evaluate and compare compounds.
| Compound | R Group | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |
| 1 | -H | 500 | 6.30 | 12 | 0.53 |
| 2 | -CH3 | 250 | 6.60 | 13 | 0.51 |
| 3 | -OH | 100 | 7.00 | 13 | 0.54 |
| 4 | -NH2 | 80 | 7.10 | 13 | 0.55 |
| 5 | -cyclopropyl | 50 | 7.30 | 15 | 0.49 |
| 6 | -phenyl | 10 | 8.00 | 18 | 0.44 |
In this hypothetical dataset, the introduction of small polar groups like hydroxyl (-OH) and amine (-NH2) at a hypothetical 'R' position on the this compound core (Compounds 3 and 4) leads to an increase in both potency (lower IC50) and ligand efficiency compared to the unsubstituted parent compound (Compound 1). This suggests that these groups are making efficient and favorable interactions with the target. In contrast, while the addition of a larger phenyl group (Compound 6) results in a significant boost in affinity, the ligand efficiency decreases. This indicates that the increase in potency comes at the cost of a disproportionate increase in molecular size, which may lead to less desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Another important metric that is often considered alongside ligand efficiency is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (typically measured as logP or logD).
LLE = pIC50 - logP
A higher LLE value (typically >5) is desirable, as it indicates that a compound achieves its potency without excessive lipophilicity, which can be associated with issues such as poor solubility, high metabolic clearance, and off-target toxicity.
The following interactive data table provides a fictional analysis of the lipophilic ligand efficiency for the same series of compounds.
| Compound | R Group | pIC50 | logP | Lipophilic Ligand Efficiency (LLE) |
| 1 | -H | 6.30 | 1.5 | 4.80 |
| 2 | -CH3 | 6.60 | 1.9 | 4.70 |
| 3 | -OH | 7.00 | 1.3 | 5.70 |
| 4 | -NH2 | 7.10 | 1.2 | 5.90 |
| 5 | -cyclopropyl | 7.30 | 2.5 | 4.80 |
| 6 | -phenyl | 8.00 | 3.5 | 4.50 |
From this table, it is evident that the compounds with the polar hydroxyl and amine substituents (Compounds 3 and 4) exhibit superior lipophilic ligand efficiency. This underscores the importance of optimizing for both potency and physicochemical properties in parallel. The 7-fluoro substituent itself contributes to a more favorable LLE by often lowering the pKa of a nearby basic nitrogen, which can lead to a lower logD at physiological pH.
Computational Chemistry and in Silico Investigations of 7 Fluoroimidazo 1,2 a Pyridine
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 7-fluoroimidazo[1,2-a]pyridine, to the active site of a target protein.
Docking studies on various imidazo[1,2-a]pyridine (B132010) derivatives have revealed key binding interactions that contribute to their biological activity. These interactions are fundamental to the stability of the ligand-protein complex.
Hydrogen Bonding: This is a critical interaction for the imidazo[1,2-a]pyridine scaffold. For instance, in docking studies with Dihydroorotate Dehydrogenase (DHODH), an imidazo[1,2-a]pyridine-3-carboxylic acid derivative was shown to form hydrogen bonds with the amino acid residues GLN47 and ARG136. mdpi.com Similarly, when designing inhibitors for the Platelet-Derived Growth Factor Receptor β (PDGFRβ), docking models predicted that an amine addition to the imidazopyridine core would create a hydrogen bond interaction with the side chain of ASP-111 or ASN-253. nih.gov
Pi-Pi Stacking (π-π Stacking): The aromatic nature of the imidazo[1,2-a]pyridine ring system makes it highly amenable to π-π stacking interactions with aromatic amino acid residues in a protein's active site. In studies targeting the c-Met kinase, the imidazo[1,2-a]pyridine core was observed to maintain a crucial face-to-face π–π interaction with the electron-rich Tyr-1230 residue. mdpi.com Likewise, in the active site of DHODH, the benzene ring of a biphenyl-substituted derivative was predicted to form a π–π interaction with TYR38. mdpi.com These stacking interactions are vital for the proper orientation and anchoring of the ligand within the binding pocket.
Table 1: Examples of Predicted Interactions for Imidazo[1,2-a]pyridine Derivatives from Molecular Docking Studies
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| DHODH | GLN47, ARG136 | Hydrogen Bonding | mdpi.com |
| DHODH | TYR38 | π-π Stacking | mdpi.com |
| PDGFRβ | ASP-111, ASN-253 | Hydrogen Bonding | nih.gov |
| c-Met | Tyr-1230 | π-π Stacking |
Molecular docking is not only used to visualize binding modes but also to predict the inhibitory potency of a compound. This is often achieved by calculating a "docking score," which estimates the binding free energy of the ligand-protein complex. A lower (more negative) docking score generally indicates a more stable complex and, potentially, higher inhibitory activity.
For example, in the design of novel DHODH inhibitors, a newly designed compound featuring the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold exhibited a superior docking score of -13.407 kcal/mol. mdpi.com This score, combined with a calculated MM/GBSA binding free energy of -70.36 kcal/mol, suggested a high binding affinity and supported the rationale for its synthesis. mdpi.com Similarly, in a study targeting human LTA4H, various imidazo[1,2-a]pyridine hybrids were evaluated, with one compound (HB7) showing the strongest binding affinity with a docking score of -11.237 Kcal/mol, significantly better than the original ligand's score of -6.908 Kcal/mol. chemmethod.comchemmethod.com These computational predictions are invaluable for prioritizing which compounds to synthesize and test in the lab, thereby accelerating the drug discovery process.
Quantum Theoretical Calculations and Electronic Properties
Quantum theoretical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties that are not accessible through classical molecular mechanics.
Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have utilized DFT calculations at the B3LYP/6–31 G(d,p) level of theory to determine key electronic characteristics. nih.gov These include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is essential for understanding and predicting non-covalent interactions, such as hydrogen bonding, with a biological target.
The fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring significantly influences its electronic properties due to its high electronegativity. chemicalbook.com This substitution can alter the molecule's dipole moment and the charge distribution across the bicyclic system, which in turn affects its solubility, reactivity, and potential biological activity. chemicalbook.com Quantum calculations can precisely quantify these effects, aiding in the design of molecules with optimized electronic profiles for target engagement.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful technique in lead optimization. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.
A study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents successfully generated a five-featured common pharmacophore hypothesis, designated HHPRR. openpharmaceuticalsciencesjournal.com This model consists of:
Two hydrogen bond donors (H)
One hydrophobic group (P)
Two aromatic rings (R)
This HHPRR model represents the key structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.com It was subsequently used to develop a robust atom-based 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. openpharmaceuticalsciencesjournal.com Such models correlate the 3D properties of molecules with their biological activities, providing a predictive tool to guide the design of new, more potent derivatives. By ensuring that newly designed molecules fit the pharmacophore model, chemists can rationally modify a lead compound to enhance its potency and selectivity, a critical step in the lead optimization process. openpharmaceuticalsciencesjournal.comnih.govacs.org
In Silico Physicochemical Property Prediction for Bioisosterism
Bioisosterism is a strategy in medicinal chemistry for the rational modification of lead compounds by replacing a functional group with another that has similar physicochemical properties, with the goal of improving pharmacological, toxicological, or pharmacokinetic profiles. nih.gov In silico methods are extensively used to predict the physicochemical properties of potential bioisosteres before their synthesis.
The this compound scaffold itself can be considered in the context of bioisosterism. For example, research has established that the related 8-fluoroimidazo[1,2-a]pyridine (B164112) can act as a physicochemical mimic, or bioisostere, of the imidazo[1,2-a]pyrimidine ring system. researchgate.net This bioisosteric replacement of a nitrogen atom (N) at the 8-position with a carbon-fluorine (C-F) group is designed to mimic key properties of the original scaffold, such as its electrostatic surface and lipophilicity, while potentially improving metabolic stability or other characteristics.
In silico tools can predict a range of properties crucial for evaluating bioisosteric replacements, including:
LogP (Lipophilicity): Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA): Correlates with drug transport and absorption.
Molecular Weight and Size: Important for adherence to drug-likeness rules.
Hydrogen Bond Donors/Acceptors: Key determinants of binding interactions and solubility.
By calculating these properties for this compound and its derivatives, researchers can rationally design bioisosteric modifications to optimize the molecule's drug-like properties.
Future Directions in 7 Fluoroimidazo 1,2 a Pyridine Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is a well-explored area, but future efforts will likely focus on developing more efficient and environmentally benign methodologies. rsc.org Traditional methods often require harsh conditions or multiple steps. Modern synthetic chemistry is moving towards processes that offer higher yields, shorter reaction times, and reduced energy consumption.
One promising future direction is the expanded use of visible light-induced photocatalysis. mdpi.com Recent studies on the broader imidazo[1,2-a]pyridine class have demonstrated successful C-H functionalization at the C3 position using visible light, allowing for the introduction of various functional groups like perfluoroalkyl and formyl moieties. mdpi.com Adapting these light-driven, often catalyst-based methods for the synthesis and derivatization of 7-fluoroimidazo[1,2-a]pyridine could provide a sustainable and efficient route to novel analogues.
Another key area is the development of one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymè (GBB) reaction. rsc.org These reactions allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient. rsc.org Applying such strategies to starting materials like 4-fluoropyridin-2-amine would enable the rapid generation of a diverse library of this compound derivatives for biological screening.
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govnih.gov Future research on this compound will involve exploring novel biological targets and expanding its potential therapeutic utility.
Oncology: In cancer research, imidazo[1,2-a]pyridine analogues have shown activity against various kinases and signaling pathways critical for tumor growth and survival. nih.gov
Kinase Inhibition: Analogues have been found to inhibit pathways such as PI3K/AKT/mTOR. nih.gov The 7-fluoro substituent could be key in developing selective inhibitors for other kinases where a fluorine atom can form specific hydrogen bonds or electrostatic interactions in the ATP-binding pocket.
Covalent Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully used to develop covalent inhibitors targeting specific mutations, such as KRAS G12C. rsc.org The unique electronic properties conferred by the 7-fluoro group could be harnessed to fine-tune the reactivity of "warhead" groups for creating highly specific and potent targeted covalent inhibitors.
Inflammation and Immunology: The anti-inflammatory properties of this scaffold have been linked to the modulation of the STAT3/NF-κB signaling pathway. nih.gov Given the role of fluorine in enhancing drug potency and metabolic stability, 7-fluoro-substituted analogues could be potent modulators of these pathways for treating chronic inflammatory diseases.
Other Potential Areas:
Antiviral Agents: Some fluorinated heterocyclic compounds have demonstrated utility as antiviral agents. google.com
Central Nervous System (CNS) Disorders: The fluorine atom can enhance blood-brain barrier permeability, suggesting that this compound derivatives could be explored for CNS targets.
Metabolic Diseases: A series of imidazo[1,2-a]pyridine derivatives were identified as novel inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes. drugbank.com
| Potential Target Class | Specific Example Target | Therapeutic Area |
| Protein Kinases | PI3K/AKT/mTOR | Oncology |
| G-Proteins | KRAS G12C | Oncology |
| Transcription Factors | STAT3/NF-κB | Inflammation, Oncology |
| Peptidases | DPP-4 | Type 2 Diabetes |
Advanced SAR and Rational Drug Design through Integrated Experimental and Computational Approaches
Future drug development efforts will heavily rely on the integration of computational modeling with experimental synthesis and testing to accelerate the discovery of lead compounds. Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyridines have indicated that substituents on the phenyl ring at the C-2 position and on the pyridine (B92270) ring (such as at the C-7 position) significantly influence biological activity. researchgate.net
Molecular docking studies have been instrumental in understanding how these molecules interact with their biological targets. For instance, docking has predicted the binding modes of derivatives within the NF-κB p50 subunit and the active site of DPP-4. nih.govdrugbank.com In the case of DPP-4 inhibitors, the pyridine moiety of the imidazo[1,2-a]pyridine ring was found to provide an additional pi-pi interaction with a key phenylalanine residue (Phe357). drugbank.com
For this compound, this integrated approach will be crucial. Computational models can predict how the highly electronegative fluorine atom at the 7-position will affect:
Binding affinity with target proteins through potential hydrogen bonding or other electrostatic interactions.
The pKa of the heterocyclic system, influencing its solubility and ionization state.
This predictive power allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Potential for Combination Therapies
As the understanding of complex diseases like cancer evolves, combination therapies that target multiple pathways are becoming a standard of care. google.com The imidazo[1,2-a]pyridine scaffold is a prime candidate for inclusion in such regimens.
A notable study investigated the combination of a novel imidazo[1,2-a]pyridine derivative with curcumin (B1669340), a natural compound with known anti-inflammatory and anti-cancer properties. nih.gov The study found that curcumin enhanced the cytotoxic effects of the imidazo[1,2-a]pyridine derivative against breast and ovarian cancer cell lines. nih.gov The combination treatment was more effective at suppressing the expression of inflammatory markers like COX-2 and iNOS than either agent alone. nih.gov This synergistic effect suggests that the imidazo[1,2-a]pyridine derivative sensitizes cancer cells to the action of other therapeutic agents.
Future research should explore pairing this compound-based agents with other therapies. The 7-fluoro substituent may enhance the potency and improve the pharmacokinetic profile of the compound, potentially making it an even better partner for combination treatments. Such strategies could involve combining a this compound derivative with:
Standard-of-care chemotherapy drugs.
Targeted therapies acting on different signaling pathways.
Immunotherapy agents to modulate the tumor microenvironment.
| Combination Agent | Disease Model | Observed Effect |
| Curcumin | Breast and Ovarian Cancer Cells | Enhanced cytotoxicity and greater suppression of inflammatory markers (COX-2, iNOS) nih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
